molecular formula C13H10O B1602187 2-(Prop-2-yn-1-yloxy)naphthalene CAS No. 20009-28-3

2-(Prop-2-yn-1-yloxy)naphthalene

Cat. No. B1602187
CAS RN: 20009-28-3
M. Wt: 182.22 g/mol
InChI Key: RACCOFGYHHVUQB-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)naphthalene, also known as 2-propenyloxy-1-naphthalene, is an organic compound that has a wide range of applications in the fields of scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 166.22 g/mol and a melting point of 63 °C. This compound has been used in a variety of experiments due to its unique properties and potential applications.

Scientific Research Applications

Crystal Structure and Physical Properties

  • 1,6-Bis(prop-2-yn-1-yloxy)naphthalene exhibits intermolecular interactions in its crystal packing, which includes a C—H⋯π interaction and another between an O-atom-linked methylene H and an ethynyl group of a different molecule (Yang, Shi, & Pang, 2011).
  • 2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione has a planar naphthoquinone unit and the propargyl group nearly perpendicular to the naphthalene ring system, forming an infinite tape structure through hydrogen bonds (Geralda et al., 2018).

Organic Synthesis and Chemical Reactions

  • Gold-Catalyzed Annulation/Fragmentation : The gold(I)-catalyzed cyclization of 1-(prop-2-yn-1-yl)-2-alkenylbenzenes leads to the formation of 1,3-disubstituted naphthalenes, demonstrating the utility of this compound in complex chemical reactions (Solorio-Alvarado & Echavarren, 2010).

Potential Medicinal Applications

  • Anticancer Drug Potential : A derivative, 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, shows promising results as an anticancer drug, effective against a variety of human cancer cell lines and suppressing tumor growth in mice (Nishizaki et al., 2014).
  • Synthesis of Anticancer Compounds : New 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles were synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, showing potential in anticancer drug discovery (Dhuda et al., 2021).

Other Applications

  • Photophysical Study of Probes : This compound, among others, was examined for photophysical behavior in various solvents, highlighting its use in studying biological systems (Moreno Cerezo et al., 2001).
  • Synthesis of Functionalized Naphthalenes : The synthesis of 2,7-Bis(prop-2-yn-1-yloxy)naphthalene from naphthalene-2,7-diol and prop-2-ynyl 4-methylbenzenesulfonate shows its utility in creating functionalized naphthalene compounds (Xue, Lu, & Pang, 2010).

properties

IUPAC Name

2-prop-2-ynoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACCOFGYHHVUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576929
Record name 2-[(Prop-2-yn-1-yl)oxy]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20009-28-3
Record name 2-[(Prop-2-yn-1-yl)oxy]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Propynyloxy)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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